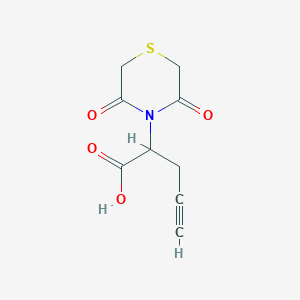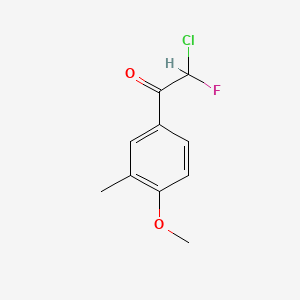
2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone is an organic compound characterized by the presence of chloro, fluoro, methoxy, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of 1-(4-methoxy-3-methylphenyl)ethanone
Starting Material: 1-(4-methoxy-3-methylphenyl)ethanone.
Reagents: Chlorine gas and fluorine gas.
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the halogens.
Procedure: The starting material is dissolved in dichloromethane, and chlorine gas is bubbled through the solution, followed by the introduction of fluorine gas. The reaction mixture is stirred until the desired product is formed.
-
Industrial Production Methods
Scale-Up: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Properties
CAS No. |
58750-70-2 |
|---|---|
Molecular Formula |
C10H10ClFO2 |
Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10ClFO2/c1-6-5-7(9(13)10(11)12)3-4-8(6)14-2/h3-5,10H,1-2H3 |
InChI Key |
VPEMKGMQSPYZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
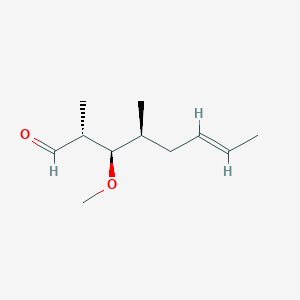
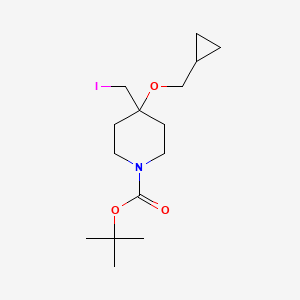
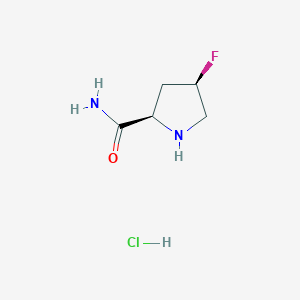
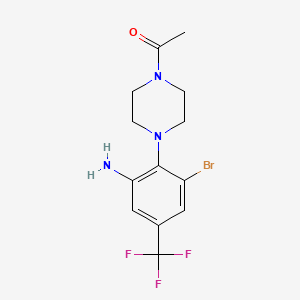
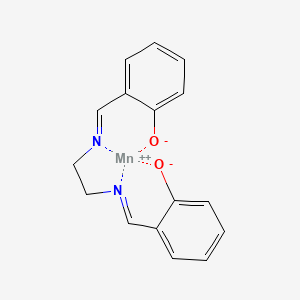
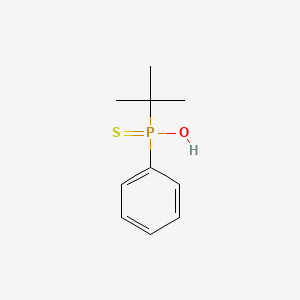
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
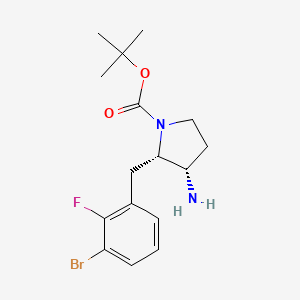
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)
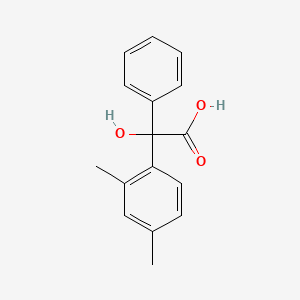
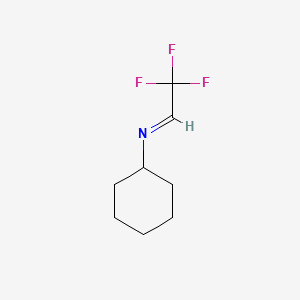
![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
